molecular formula C8H18N2 B1273478 1-Tert-butylpiperazine CAS No. 38216-72-7

1-Tert-butylpiperazine

Cat. No. B1273478
CAS RN: 38216-72-7
M. Wt: 142.24 g/mol
InChI Key: PVMNSAIKFPWDQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-tert-butylpiperazine involves various strategies, including palladium-catalyzed aromatic amination reactions and transition metal-catalyzed N-arylation. For instance, the synthesis of arylpiperazines can be achieved by reacting bromoarenes with N-tert-butoxycarbonylpiperazine under palladium-catalyzed coupling conditions, followed by deprotection of the Boc group to yield the desired arylpiperazines . Similarly, the synthesis of 1,4-dipiperazino benzenes is reported using a stepwise transition metal-catalyzed N-arylation of chiral piperazines to a central benzene core .

Molecular Structure Analysis

The molecular structure of compounds containing the tert-butylpiperazine moiety has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a tert-butyl 4-methylpiperazine-1-carboxylate derivative reveals that the piperazine ring adopts a chair conformation, and the compound exhibits specific dihedral angles between the pyrimidine and methoxyphenyl rings, as well as between the quinoline and pyrimidine rings . This information is crucial for understanding the three-dimensional arrangement and potential interactions of these molecules.

Chemical Reactions Analysis

1-tert-butylpiperazine derivatives undergo various chemical reactions, including N-amination and reactions with electrophiles. For instance, N-amination of 3-amino-5-tert-butylpyrazole with hydroxylamine-O-sulfonic acid leads to 1,5-diaminopyrazole with good regiochemical control. This compound can further react with electrophiles such as acetic anhydride, DMF acetal, and aromatic aldehydes, or undergo cyclization to form pyrazolo[1,5-b]1,2,4-triazole and pyrazolo[1,5-b]1,2,4-triazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butylpiperazine derivatives can be inferred from their molecular structures and the nature of their substituents. For example, the presence of bulky tert-butyl groups can lead to steric hindrance and affect the compound's solubility and reactivity. The conformation of the piperidine ring in tert-butylpiperidine derivatives, as well as the presence of intramolecular hydrogen bonds, can influence the NMR and IR spectra, indicating the contribution of non-chair forms in solution .

Scientific Research Applications

Histamine H4 Receptor Ligands

1-Tert-butylpiperazine has been studied in the context of histamine H4 receptor (H4R) ligands. In a research study, a series of 2-aminopyrimidines, including a compound with 1-Tert-butylpiperazine, was synthesized and evaluated. These compounds demonstrated potential as anti-inflammatory agents and showed antinociceptive activity in pain models, suggesting their significance in pain management and inflammation control (Altenbach et al., 2008).

NMR Tag for High-Molecular-Weight Systems

1-Tert-butylpiperazine derivatives have been utilized as NMR tags for high-molecular-weight systems. The tert-butyl group's signal in NMR spectroscopy is distinct and can be used for quantitative measurement of ligand binding affinities in complex biological systems. This application enhances the understanding of protein structures and interactions (Chen et al., 2015).

Degradation of Chlorotriazine Pesticides

Research on the degradation of chlorotriazine pesticides has shown that 1-Tert-butylpiperazine derivatives are reactive with sulfate radicals. This reactivity is critical for understanding the environmental fate of these pesticides and developing methods for their degradation, which is essential for water treatment and environmental protection (Lutze et al., 2015).

Chiral Deprotonation in Medicinal Chemistry

1-Tert-butylpiperazine has been used in chiral deprotonation, a crucial process in medicinal chemistry for synthesizing chiral molecules. It has been employed to create enantiomerically enriched molecules, contributing to the development of drugs with higher efficacy and fewer side effects (McDermott et al., 2008).

Safety And Hazards

1-Tert-butylpiperazine is classified as dangerous. It can cause severe skin burns and eye damage, and is very toxic to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, wearing protective gear, and avoiding release to the environment .

properties

IUPAC Name

1-tert-butylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-8(2,3)10-6-4-9-5-7-10/h9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMNSAIKFPWDQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393372
Record name 1-tert-butylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butylpiperazine

CAS RN

38216-72-7
Record name 1-tert-butylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butylpiperazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

348.5 g of 1-benzyl-4-tert-butyl piperazine are dissolved in 1200 cc of 99% ethanol and 10 g of a 5% palladium/charcoal catalyst are added to the resulting solution. The solution is subsequently shaken in a hydrogenation apparatus, in a hydrogen atmosphere (1 atmosphere) and at room temperature, until the take up of hydrogen is complete. Filtration is subsequently effected, the filtrate is concentrated by evaporation in a vacuum and the residue is distilled in a vacuum. 1-tert-butyl piperazine is obtained in the form of a colourless oil, having a B.P. of 66°-70° at 12 mm of Hg, which crystallizes upon standing. The crystals have a M.P. of 35°-40°.
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1200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
T Hermann, P Hochegger, J Dolensky, W Seebacher… - Pharmaceuticals, 2021 - mdpi.com
… tert-Butyl-4-(2-nitrophenyl)piperazine (35): The reaction of potassium carbonate (1.11 g (8.00 mmol), 1-tert-butylpiperazine (680 mg (4.57 mmol) and 1-fluoro-2-nitrobenzene (565 mg (…
Number of citations: 1 www.mdpi.com
HL Wang, J Katon, C Balan, AW Bannon… - Journal of medicinal …, 2007 - ACS Publications
… To a suspension of N-(4-(6-fluoropyrimidin-4-yloxy)benzo[d]thiazo-2-yl]acetamide (8; 100 mg, 0.33 mmol) in EtOH (2 mL) was added 1-tert-butylpiperazine 15 (72 mg, 0.32 mmol). The …
Number of citations: 76 pubs.acs.org
M Stypik, S Michałek, N Orłowska, M Zagozda… - Pharmaceuticals, 2022 - mdpi.com
Phosphoinositide 3-kinase (PI3K) is the family of lipid kinases participating in vital cellular processes such as cell proliferation, growth, migration, or cytokines production. Due to the …
Number of citations: 6 www.mdpi.com
MG Woll, H Qi, A Turpoff, N Zhang… - Journal of medicinal …, 2016 - ACS Publications
The underlying cause of spinal muscular atrophy (SMA) is a deficiency of the survival motor neuron (SMN) protein. Starting from hits identified in a high-throughput screening campaign …
Number of citations: 71 pubs.acs.org
JM Murray, ZK Sweeney, BK Chan… - Journal of medicinal …, 2012 - ACS Publications
… Compound 18 was prepared according to a procedure similar to that described for compound 3, using 1-tert-butylpiperazine. Yield = 64%. H NMR (400 MHz, CDCl 3 ) δ 8.01 (m, 1H), …
Number of citations: 72 pubs.acs.org
PH Bos, ER Lowry, J Costa, S Thams, A Garcia-Diaz… - Cell chemical …, 2019 - cell.com
Disease-causing mutations in many neurodegenerative disorders lead to proteinopathies that trigger endoplasmic reticulum (ER) stress. However, few therapeutic options exist for …
Number of citations: 32 www.cell.com

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